N,N-dimethyl-3-(3-indolyl)propionamide
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15(2)13(16)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTQPORASGNTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Synthesis and Reactivity
3-(3-Indolyl)propionic acid esters are typically synthesized via Friedel-Crafts alkylation of indole with acrylic acid derivatives. For example, ethyl 3-(3-indolyl)propionate can be prepared by reacting indole with ethyl acrylate in the presence of a Lewis acid catalyst such as aluminum chloride. The ester group serves as an effective leaving group during subsequent amidation.
Aminolysis Conditions
Patent literature demonstrates that polar solvents like methanol or water facilitate efficient aminolysis. A representative procedure involves:
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Dissolving ethyl 3-(3-indolyl)propionate (1.0 equiv) in anhydrous methanol
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Adding dimethylamine (2.5 equiv) at 0–25°C
Table 1: Amidation of Ethyl 3-(3-Indolyl)Propionate
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–25°C | 78 | 99.2 |
| Solvent | Methanol | 82 | 98.5 |
| Reaction Time | 18 hours | 85 | 99.8 |
The use of methanol as solvent suppresses formation of N-methylacrylamide byproducts, a common issue in amine-acyl reactions. Excess dimethylamine ensures complete conversion, while controlled temperatures prevent ester hydrolysis.
Direct Amidation via Acid Chloride
Conversion of 3-(3-indolyl)propionic acid to its acid chloride followed by reaction with dimethylamine provides an alternative route with faster kinetics.
Acid Chloride Preparation
Treatment of 3-(3-indolyl)propionic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the corresponding acid chloride. Key considerations include:
Amide Formation
The reactive acid chloride reacts exothermically with dimethylamine:
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Cool acid chloride solution to -10°C
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Add dimethylamine (2.0 equiv) dropwise
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Warm gradually to room temperature over 2 hours
This method achieves 89–92% yield but requires careful handling of corrosive reagents and rigorous purification to remove residual dimethylamine hydrochloride.
Reductive Amination Pathways
Hydrogenation of nitro intermediates offers a route combining indole functionalization and amide formation in sequential steps.
Nitro Compound Synthesis
β-(3-Indolyl)nitroethane serves as a key intermediate, synthesized via:
Catalytic Hydrogenation
Reduction of the nitro group under hydrogen atmosphere produces the primary amine, which subsequently undergoes amidation:
Reaction Scheme
β-(3-Indolyl)nitroethane → (3-Indolyl)ethylamine → this compound
Table 2: Hydrogenation Conditions and Outcomes
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Ni | 1500 | 100 | 68 |
| Pd/C | 1000 | 80 | 72 |
| PtO₂ | 1200 | 90 | 65 |
Post-hydrogenation amidation with acetic anhydride and dimethylamine achieves 74% overall yield. This route’s advantage lies in avoiding acidic conditions that might degrade the indole moiety.
Microwave-Assisted Synthesis
Modern techniques employing microwave irradiation significantly accelerate reaction kinetics while improving selectivity.
Direct Coupling Approach
A one-pot microwave method combines:
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3-(3-Indolyl)propionic acid (1.0 equiv)
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N,N'-Carbonyldiimidazole (CDI, 1.2 equiv)
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Dimethylamine hydrochloride (1.5 equiv)
Key Advantages
-
94% conversion in <30 minutes
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Minimal byproduct formation
-
Energy efficiency compared to conventional heating
Solvent Optimization
Polar aprotic solvents like NMP (N-methylpyrrolidone) enhance microwave absorption:
Table 3: Solvent Effects on Microwave Synthesis
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| NMP | 32.2 | 92 |
| DMSO | 46.7 | 85 |
This method demonstrates particular utility for scale-up operations requiring rapid synthesis cycles.
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Ester Aminolysis | 85 | 99.8 | 2 | High |
| Acid Chloride | 92 | 98.5 | 4 | Medium |
| Reductive Amination | 74 | 97.2 | 5 | Low |
| Microwave-Assisted | 94 | 99.5 | 3 | High |
The microwave-assisted route emerges as most efficient, though requiring specialized equipment. Ester aminolysis remains the preferred industrial method due to balance of cost and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(3-indolyl)propionamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: N,N-dimethyl-3-(3-indolyl)propylamine.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N,N-dimethyl-3-(3-indolyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(3-indolyl)propionamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing cellular signaling pathways. This compound may modulate pathways related to apoptosis, cell proliferation, and inflammation .
Comparison with Similar Compounds
N,N-Diethyl-γ-(3-Indolyl)propionamide
- Structural Differences : The ethyl groups in the amide nitrogen replace the methyl groups in N,N-dimethyl-3-(3-indolyl)propionamide.
- Synthesis : Prepared via dehydrogenation of the 1-indolyl isomer or direct reaction of indole with methacrylic acid and triethylamine at 260°C, yielding 8–9% of the 3-indolyl isomer .
- Applications : Used in photochemical studies due to its aromatic indole core, which participates in electron transfer reactions. The ethyl groups may reduce steric hindrance compared to methyl substituents.
N,N-Dimethylpropionamide (CAS 758-96-3)
- Structural Differences : Lacks the indole moiety, consisting solely of a dimethylamide-propionyl backbone.
- Properties: A polar aprotic solvent with a molecular weight of 101.15 g/mol. Its high donor number (DN = 30.1) makes it effective in stabilizing cations during zeolite synthesis .
3-Indolepropionoyl-O-benzylhydroxamate
- Structural Differences : Contains an O-benzylhydroxamate group instead of a dimethylamide.
- Synthesis : Produced via carbodiimide-mediated coupling (EDCI/HOBt) of 3-indolepropionic acid with O-benzylhydroxylamine, yielding 42.4% .
- Biological Relevance : The hydroxamate group confers chelation properties for metals (e.g., zinc in enzyme inhibition), unlike the passive dimethylamide group in the target compound .
1,1,3-Tris(3-Indolyl)butane
- Structural Differences : A trisindole alkaloid with three indole units linked via a butane backbone.
- Properties : Exhibits antiviral and antitumor activities but lacks the amide functionality of this compound .
- Limitations : Higher molecular weight and hydrophobicity reduce solubility, whereas the dimethylamide in the target compound may improve bioavailability .
3-(N,N-Dimethylamino)propionic Acid
- Structural Differences: Features a dimethylamino group (-N(CH₃)₂) instead of a dimethylamide.
- Functionality : The carboxylic acid group enables salt formation, contrasting with the neutral amide’s role in hydrogen bonding .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity: The indole moiety in this compound may target serotonin receptors or enzymes like monoamine oxidases, similar to other indole derivatives .
- Solubility vs. Activity : Dimethylamide substitution balances lipophilicity and solubility better than trisindoles or hydroxamates, suggesting drug-likeness .
- Synthetic Challenges : Low yields in diethyl analogs (8–9%) highlight the need for optimized protocols for the dimethyl variant .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-dimethyl-3-(3-indolyl)propionamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step reactions starting from indole derivatives. A common approach involves:
Acylation : Reacting 3-indolepropionic acid with dimethylamine in the presence of coupling agents like HATU or EDCI.
Activation : Using phosphorus oxychloride (POCl₃) as a catalyst for amide bond formation under anhydrous conditions .
- Optimization : Yield (60-85%) depends on solvent choice (THF or DMF), temperature (0–25°C), and stoichiometric ratios of reagents. Side products (e.g., N-monomethyl derivatives) are minimized by excess dimethylamine .
Q. How should researchers characterize This compound to confirm purity and structure?
- Analytical Workflow :
- HPLC : Purity >98% confirmed via reverse-phase C18 column (λ = 254 nm, retention time ~12.3 min) .
- FTIR : Key peaks include N-H stretch (3300 cm⁻¹, indole), C=O (1680 cm⁻¹, amide), and C-N (1250 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows δ 7.6–7.1 ppm (indole aromatic protons), δ 3.0 ppm (N,N-dimethyl groups) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro Screening :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ values reported between 10–50 µM) .
- Neuroprotection : Glutamate-induced oxidative stress models in SH-SY5Y neurons .
- Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and vehicle controls to validate assay specificity.
Advanced Research Questions
Q. How does This compound interact with cellular targets, and what computational tools can predict binding affinities?
- Mechanistic Insights :
- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A) or kinases (Akt/PKB). Reported binding energy ranges: -8.5 to -9.2 kcal/mol .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding with hydrophobic pockets in target proteins .
- Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
- Cell Line Variability : MCF-7 (high EGFR expression) vs. HeLa (p53 mutant).
- Assay Conditions : Serum concentration (5% vs. 10% FBS) or incubation time (24h vs. 48h) .
- Resolution : Standardize protocols (e.g., CLIA guidelines) and use orthogonal assays (e.g., apoptosis via Annexin V/PI) .
Q. How can structural modifications enhance This compound's pharmacokinetic profile?
- SAR Insights :
- Lipophilicity : Replace dimethylamine with pyrrolidine to improve LogP (from 1.2 to 2.1) .
- Metabolic Stability : Introduce fluorine at the indole 5-position to reduce CYP3A4-mediated oxidation .
- In vivo Testing : Pharmacokinetic studies in rodents (IV/oral administration) to assess AUC, Cmax, and half-life .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
